5-Hydroxy Indapamide-13C,d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

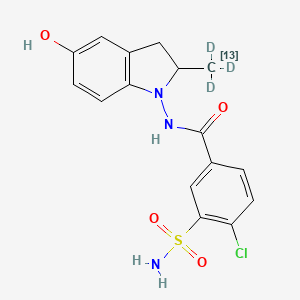

Molecular Formula |

C16H16ClN3O4S |

|---|---|

Molecular Weight |

385.8 g/mol |

IUPAC Name |

4-chloro-N-[5-hydroxy-2-(trideuterio(113C)methyl)-2,3-dihydroindol-1-yl]-3-sulfamoylbenzamide |

InChI |

InChI=1S/C16H16ClN3O4S/c1-9-6-11-7-12(21)3-5-14(11)20(9)19-16(22)10-2-4-13(17)15(8-10)25(18,23)24/h2-5,7-9,21H,6H2,1H3,(H,19,22)(H2,18,23,24)/i1+1D3 |

InChI Key |

ARPVNNMMMDXBBF-KQORAOOSSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])C1CC2=C(N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N)C=CC(=C2)O |

Canonical SMILES |

CC1CC2=C(N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N)C=CC(=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 5-Hydroxy Indapamide-13C,d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Hydroxy Indapamide-13C,d3, an isotopically labeled metabolite of the antihypertensive drug Indapamide. This document details a proposed synthetic pathway, experimental protocols for characterization, and presents key analytical data in a structured format. The information herein is intended to support research and development activities, including pharmacokinetic studies and use as an internal standard in bioanalytical assays.

Introduction

5-Hydroxy Indapamide is a major metabolite of Indapamide, a thiazide-like diuretic used in the treatment of hypertension.[1] The isotopically labeled version, this compound, is a crucial tool for quantitative bioanalytical studies, enabling precise and accurate measurement in complex biological matrices through mass spectrometry-based methods. The incorporation of a stable isotope label (one ¹³C atom and three deuterium atoms) provides a distinct mass shift from the endogenous compound, making it an ideal internal standard. This guide outlines a plausible synthetic route and details the analytical techniques for its comprehensive characterization.

Proposed Synthesis of this compound

The proposed synthesis is a multi-step process commencing with the preparation of the isotopically labeled precursor, 1-amino-5-hydroxy-2-methylindoline-¹³C,d3, followed by its condensation with 4-chloro-3-sulfamoylbenzoyl chloride.

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of Isotopically Labeled 2-Methylindoline Precursor

A plausible route to the labeled 2-methylindoline precursor would involve the synthesis of a suitably protected and functionalized aniline derivative with the desired isotopic labels, followed by cyclization.

Step 2: Hydroxylation of the Indoline Ring

The introduction of the hydroxyl group at the 5-position of the indoline ring can be a challenging step. A potential method involves electrophilic aromatic substitution on a protected indoline derivative.

Step 3: N-Amination of 5-Hydroxy-2-methylindoline-¹³C,d3

The amination of the indoline nitrogen is a key step in forming the precursor for the final condensation. This can be achieved by reacting the protected 5-hydroxy-2-methylindoline-¹³C,d3 with a suitable aminating agent.

Step 4: Condensation with 4-chloro-3-sulfamoylbenzoyl chloride

The final step involves the condensation of the aminated and labeled indoline derivative with 4-chloro-3-sulfamoylbenzoyl chloride to form the target molecule. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are recommended.

Analytical Workflow

Caption: Analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of the synthesized compound. A reverse-phase method is typically employed.

Experimental Protocol:

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is a common choice. A typical gradient could be starting from 20% acetonitrile and increasing to 80% over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at 254 nm and 280 nm.

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Data Presentation:

| Parameter | Specification |

| Purity | ≥ 98% (by area percentage) |

| Retention Time | Dependent on the specific HPLC conditions, but should be consistent. |

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and isotopic enrichment of the labeled compound. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Experimental Protocol:

-

Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode.

-

Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high resolution.

-

Scan Mode: Full scan MS to determine the molecular ion, and tandem MS (MS/MS) to confirm the structure by fragmentation.

-

Infusion: The sample can be introduced via direct infusion or coupled with an LC system.

Data Presentation:

| Parameter | Expected Value |

| Molecular Formula | C₁₅¹³CH₁₃D₃ClN₃O₄S |

| Monoisotopic Mass | 384.07... Da (Exact mass will depend on the precise masses of the isotopes) |

| Observed [M+H]⁺ | Should correspond to the calculated exact mass ± 5 ppm |

| Isotopic Enrichment | ≥ 99% for ¹³C and ≥ 98% for D₃ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments like COSY and HSQC can be beneficial for complete assignment.

Data Presentation:

Due to the lack of publicly available experimental NMR data for this compound, the following are predicted chemical shifts based on the structure and known data for Indapamide.

¹H NMR (Predicted):

| Protons | Predicted Chemical Shift (ppm) |

| Aromatic protons | 6.5 - 8.0 |

| Indoline protons | 2.5 - 4.0 |

| Methyl protons (¹²C-H) | Not applicable (deuterated) |

¹³C NMR (Predicted):

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl carbon | 165 - 175 |

| Aromatic carbons | 110 - 150 |

| Indoline carbons | 20 - 60 |

| Labeled methyl carbon (¹³C) | 15 - 25 (will show coupling to deuterium) |

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route offers a viable, albeit challenging, pathway to this important analytical standard. The detailed characterization protocols using HPLC, MS, and NMR are essential for ensuring the quality and integrity of the synthesized material. Researchers and scientists in drug development can utilize this information to produce and qualify this compound for its critical role in advancing the understanding of Indapamide's pharmacology and for the development of robust bioanalytical methods.

References

Technical Guide: 5-Hydroxy Indapamide-13C,d3 Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the analytical characterization of the isotopically labeled internal standard, 5-Hydroxy Indapamide-13C,d3. The information herein is intended to support its application in quantitative bioanalytical studies, metabolic research, and as a reference standard in pharmaceutical quality control.

Product Information

This compound is the stable isotope-labeled form of 5-Hydroxy Indapamide, a major metabolite of the antihypertensive and diuretic drug, Indapamide.[1] Its intended use is as an internal standard for the quantification of 5-Hydroxy Indapamide in various biological matrices using mass spectrometry-based assays.[2]

| Parameter | Value | Reference |

| Chemical Name | 3-(Aminosulfonyl)-4-chloro-N-(2,3-dihydro-5-hydroxy-2-(methyl-13C,d3)-1H-indol-1-yl)benzamide | [1] |

| Catalogue Number | PA STI 049380 | [1][3] |

| Molecular Formula | C₁₅¹³CH₁₃D₃ClN₃O₄S | [1][3] |

| Molecular Weight | 385.85 g/mol | [1][3] |

| Storage | 2-8°C Refrigerator | [1] |

| Applications | Labeled 5-Hydroxy Indapamide for use as an internal standard in analytical methods. | [1][2] |

Quantitative Data Summary

The following table summarizes the key analytical data for a representative batch of this compound.

| Analysis | Method | Specification | Result |

| Purity | HPLC-UV | ≥ 98.0% | 99.5% |

| Chemical Identity | ¹H NMR | Conforms to structure | Conforms |

| Mass Identity | LC-MS | Conforms to molecular weight | Conforms |

| Isotopic Purity | LC-MS | ≥ 99% | 99.7% |

| Residual Solvents | GC-HS | Meets USP <467> requirements | Meets requirements |

| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.2% |

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

-

Objective: To determine the purity of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Procedure: A solution of the test article is prepared in methanol at a concentration of 1 mg/mL. The solution is injected into the HPLC system, and the peak area of the main component is compared to the total peak area of all components to calculate the purity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Objective: To confirm the mass identity and determine the isotopic purity of this compound.

-

Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.

-

Procedure: The sample is introduced into the mass spectrometer via the HPLC system. The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the identity and mass of the compound. Isotopic purity is determined by assessing the relative abundance of the labeled and unlabeled species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of this compound.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

-

Experiment: ¹H NMR.

-

Procedure: A sample of the material is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integrations of the observed protons are compared with the expected structure to confirm its identity.

Visualizations

Workflow for Certificate of Analysis Generation

The following diagram illustrates the logical workflow for the quality control and certification of a chemical reference standard like this compound.

Caption: Workflow for Quality Control and Certification.

Conceptual Application in a Bioanalytical Assay

This diagram illustrates the role of this compound as an internal standard in a typical quantitative bioanalytical workflow using LC-MS.

Caption: Bioanalytical Assay Workflow Using an Internal Standard.

References

Technical Guide: Labeled 5-Hydroxy Indapamide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of isotopically labeled 5-Hydroxy Indapamide, a critical metabolite of the antihypertensive drug Indapamide. This document outlines its chemical identity, physicochemical properties, and detailed methodologies for its application in metabolic and pharmacokinetic studies.

Chemical Identity and Properties

5-Hydroxy Indapamide is a major metabolite of Indapamide, a thiazide-like diuretic used in the treatment of hypertension.[1] The use of isotopically labeled internal standards is essential for the accurate quantification of drug metabolites in complex biological matrices.

CAS Numbers

The Chemical Abstracts Service (CAS) number is a unique identifier for chemical substances. The CAS number for unlabeled 5-Hydroxy Indapamide is well-documented. However, a specific CAS number for isotopically labeled versions, such as those containing ¹³C or deuterium, is not consistently available in public databases and may be designated as "Not Available" by various suppliers. This typically indicates that a specific labeled isomer has not been registered with CAS or is supplied as a custom synthesis product.

| Compound Name | CAS Number | Notes |

| 5-Hydroxy Indapamide | 126750-70-7 | Unlabeled active metabolite.[2][3] |

| 5-Hydroxy Indapamide-¹³C,d₃ | Not Available | Labeled version for use as an internal standard. |

| Indapamide-d₃ | 1217052-38-4 | Deuterated parent drug. |

Physicochemical Properties

Understanding the physicochemical properties of 5-Hydroxy Indapamide is crucial for method development, particularly in chromatography and mass spectrometry.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆ClN₃O₄S | PubChem |

| Molecular Weight | 381.8 g/mol | PubChem[3] |

| Appearance | Pale Yellow Solid | ChemicalBook[2] |

| XLogP3-AA | 1.9 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 6 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Metabolic Pathway and Synthesis Considerations

Metabolic Pathway of Indapamide

Indapamide is extensively metabolized in the liver, with less than 7% of the parent drug excreted unchanged in urine.[4] Hydroxylation is a key metabolic route, leading to the formation of 5-Hydroxy Indapamide. This metabolite is of interest due to its potential pharmacological activity and its role as a biomarker for Indapamide metabolism.[5]

Conceptual Synthesis of Labeled 5-Hydroxy Indapamide

Experimental Protocols

The primary application for labeled 5-Hydroxy Indapamide is as an internal standard in bioanalytical methods for pharmacokinetic and metabolic studies. Below is a representative experimental protocol for the quantification of 5-Hydroxy Indapamide in human plasma using LC-MS/MS.

Bioanalytical Method for 5-Hydroxy Indapamide Quantification

This method is adapted from established procedures for the analysis of Indapamide and its metabolites.[6][7][8]

Objective: To accurately quantify the concentration of 5-Hydroxy Indapamide in human plasma samples.

Internal Standard (IS): 5-Hydroxy Indapamide-¹³C,d₃

1. Sample Preparation: Protein Precipitation

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 5-Hydroxy Indapamide-¹³C,d₃ at 100 ng/mL in methanol).

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex mix and transfer to an autosampler vial for analysis.

2. LC-MS/MS Conditions

-

LC System: UPLC or HPLC system capable of binary gradient elution.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-0.5 min: 95% A

-

0.5-2.5 min: Linear gradient to 5% A

-

2.5-3.0 min: Hold at 5% A

-

3.0-3.1 min: Return to 95% A

-

3.1-4.0 min: Column re-equilibration

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions (Hypothetical):

-

5-Hydroxy Indapamide: Q1: 382.1 -> Q3: [Product Ion 1], [Product Ion 2]

-

5-Hydroxy Indapamide-¹³C,d₃ (IS): Q1: 386.1 -> Q3: [Corresponding Product Ion 1], [Corresponding Product Ion 2] (Note: Specific product ions need to be determined through infusion and compound tuning on the mass spectrometer.)

-

3. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).

Bioanalytical Workflow Diagram

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of 5-Hydroxy Indapamide.

Conclusion

Labeled 5-Hydroxy Indapamide is an indispensable tool for researchers in drug metabolism and pharmacokinetics. While a dedicated CAS number for labeled variants may not be readily available, its utility as an internal standard is paramount for the robust and accurate quantification of this key Indapamide metabolite. The experimental protocols and workflows provided in this guide offer a solid foundation for the implementation of sensitive and reliable bioanalytical methods in a research or drug development setting.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-hydroxyindapamide | 126750-70-7 [chemicalbook.com]

- 3. 5-Hydroxyindapamide | C16H16ClN3O4S | CID 196806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and clinical pharmacology of indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant properties of indapamide, 5-OH indapamide and hydrochlorothiazide evaluated by oxygen-radical absorbing capacity and electron paramagnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of indapamide, perindopril and its active metabolite perindoprilat in human plasma using UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Liquid chromatography-tandem mass spectrometry validated method for the estimation of indapamide in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 5-Hydroxy Indapamide-13C,d3

An In-depth Technical Guide to 5-Hydroxy Indapamide-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and biological context of this compound. This isotopically labeled compound serves as a critical internal standard for the quantification of 5-Hydroxy Indapamide, a major active metabolite of the antihypertensive drug Indapamide.

Core Physical and Chemical Properties

This compound is a stable, isotopically labeled version of 5-Hydroxy Indapamide. The incorporation of one Carbon-13 atom and three deuterium atoms results in a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical techniques. Its properties are summarized below.

| Property | Data | Reference(s) |

| Chemical Name | 3-(Aminosulfonyl)-4-chloro-N-(2,3-dihydro-5-hydroxy-2-(methyl-13C,d3)-1H-indol-1-yl)benzamide | [1][2] |

| Molecular Formula | C₁₅¹³CH₁₃D₃ClN₃O₄S | [1] |

| Molecular Weight | 385.85 g/mol | [1][2] |

| CAS Number | Not Available (for labeled compound) 126750-70-7 (for unlabeled 5-Hydroxy Indapamide) | [1][2][3] |

| Appearance | Not Available | [1] |

| Storage Conditions | 2-8°C Refrigerator | [1] |

| Solubility | Soluble in Methanol-DMSO (unlabeled form) | [4] |

| Purity (unlabeled) | ≥ 95% by HPLC | [4] |

| Application | Labeled internal standard for bioanalytical studies, metabolite identification, and pharmacokinetic analysis. | [1][5] |

Biological Significance and Metabolism

5-Hydroxy Indapamide is a primary and pharmacologically active metabolite of Indapamide, a thiazide-like diuretic used to treat hypertension and edema.[1][6] The metabolic conversion is primarily mediated by the cytochrome P450 enzyme, CYP3A4, through hydroxylation of the indole moiety.[6] Like its parent compound, 5-Hydroxy Indapamide exhibits both antihypertensive and diuretic properties.[1] Furthermore, studies have shown that 5-Hydroxy Indapamide possesses potent radical scavenging and antioxidant properties, superior to the parent drug, which may contribute to vascular protection.[7]

Below is a diagram illustrating the metabolic conversion of Indapamide.

Caption: Metabolic conversion of Indapamide to 5-Hydroxy Indapamide.

Mechanism of Action

The primary mechanism of action for Indapamide and its active metabolites involves the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney's nephron.[6][8] This blockage prevents the reabsorption of sodium and chloride ions, leading to increased excretion of water and electrolytes (diuresis). The resulting reduction in plasma volume and cardiac output contributes to a decrease in blood pressure.[6][9]

Caption: Diuretic mechanism of action at the distal convoluted tubule.

Experimental Protocols and Methodologies

As a labeled internal standard, this compound is crucial for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS). Below is a generalized protocol for its use in determining the concentration of 5-Hydroxy Indapamide in a biological matrix like plasma or whole blood.

LC-MS/MS Quantification of 5-Hydroxy Indapamide

This method provides high sensitivity and selectivity for quantifying metabolites in complex biological samples.

A. Sample Preparation (Protein Precipitation & Extraction)

-

Thaw biological samples (e.g., 100 µL of human plasma) on ice.

-

Spike the sample with a known concentration of this compound solution (e.g., 10 µL of a 100 ng/mL solution in methanol) to serve as the internal standard (IS).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge the sample at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Transfer the reconstituted sample to an HPLC vial for analysis.

B. Chromatographic Conditions (Representative)

-

Instrument: HPLC system coupled to a triple quadrupole mass spectrometer.

-

Column: A C18 reverse-phase column (e.g., Inertsil ODS-3, 150 mm x 2.0 mm, 5 µm).[10]

-

Mobile Phase: Isocratic or gradient elution. A typical mobile phase could be a mixture of acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B).[10]

-

Flow Rate: 0.2 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

C. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

5-Hydroxy Indapamide (Analyte): Precursor ion (Q1) m/z 382.1 → Product ion (Q3) m/z [fragment].

-

This compound (IS): Precursor ion (Q1) m/z 386.1 → Product ion (Q3) m/z [corresponding fragment].

-

-

Data Analysis: The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a standard curve prepared with known concentrations of the unlabeled analyte.

The following workflow diagram illustrates this analytical process.

Caption: General workflow for quantification using LC-MS/MS.

Antioxidant Activity Assessment

The antioxidant properties of 5-Hydroxy Indapamide can be evaluated using methods like the Oxygen Radical Absorbance Capacity (ORAC) assay or Electron Paramagnetic Resonance (EPR) spectroscopy.[7]

A. EPR Spectroscopy for Superoxide Scavenging (Principle)

-

Superoxide Generation: A system (e.g., hypoxanthine/xanthine oxidase) is used to enzymatically produce superoxide radicals (O₂⁻•).

-

Spin Trapping: A spin trap agent (e.g., DMPO) reacts with the short-lived superoxide radicals to form a more stable radical adduct (DMPO-OOH), which produces a characteristic EPR signal.

-

Scavenging Measurement: The experiment is repeated in the presence of 5-Hydroxy Indapamide. If the compound scavenges superoxide radicals, it will compete with the spin trap, leading to a decrease in the intensity of the DMPO-OOH EPR signal.

-

Analysis: The reduction in signal intensity is proportional to the superoxide scavenging ability of the compound.[7]

Conclusion

This compound is an indispensable tool for drug development and clinical pharmacology research involving Indapamide. Its well-defined physical and chemical properties, combined with its role as a stable, isotopically labeled internal standard, enable precise and accurate quantification of its unlabeled counterpart in various biological matrices. Understanding its metabolic origin and biological activity provides a more complete picture of Indapamide's overall pharmacological profile, aiding in advanced pharmacokinetic, bioequivalence, and toxicological studies.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. 5-Hydroxyindapamide | C16H16ClN3O4S | CID 196806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. allmpus.com [allmpus.com]

- 5. 5-Hydroxy Indapamide-13C-d3 | Axios Research [axios-research.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Antioxidant properties of indapamide, 5-OH indapamide and hydrochlorothiazide evaluated by oxygen-radical absorbing capacity and electron paramagnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Indapamide? [synapse.patsnap.com]

- 9. m.youtube.com [m.youtube.com]

- 10. A selective HPLC method for the determination of indapamide in human whole blood: application to a bioequivalence study in Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Isotopic Labeling of Indapamide for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indapamide, a thiazide-like diuretic and antihypertensive agent, undergoes extensive metabolism in vivo. Understanding its metabolic fate is crucial for a comprehensive assessment of its efficacy and safety profile. Isotopic labeling of Indapamide with stable or radioactive isotopes provides a powerful tool for elucidating its metabolic pathways, quantifying metabolites, and determining its pharmacokinetic properties. This technical guide offers an in-depth overview of the isotopic labeling of Indapamide for metabolic research, including detailed experimental protocols, data presentation, and visualization of relevant biological pathways and workflows.

Introduction to Indapamide Metabolism

Indapamide is extensively metabolized in the liver, with less than 7% of the parent drug excreted unchanged in the urine.[1][2] Metabolic studies, including those utilizing ¹⁴C-labeled Indapamide, have revealed the formation of numerous metabolites.[1][3][4] The primary metabolic routes involve hydroxylation and dehydrogenation of the indoline ring.[5][6] The major cytochrome P450 (CYP) enzymes responsible for Indapamide metabolism have been identified as CYP3A4 and CYP2C19.[5][6][7]

Isotopic labeling is an indispensable technique in drug metabolism studies.[8][9][10] By incorporating a heavy or radioactive isotope into the drug molecule, researchers can readily track the drug and its metabolites in biological matrices.[8] Carbon-14 (¹⁴C) is a commonly used radioisotope for quantitative analysis of drug disposition, while stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) are frequently employed in conjunction with mass spectrometry to identify and quantify metabolites.[9][11]

Synthesis of Isotopically Labeled Indapamide

The synthesis of isotopically labeled Indapamide requires the introduction of the isotopic label at a metabolically stable position to ensure that the label is retained throughout the metabolic process.[12] Based on the known synthesis routes of Indapamide, a plausible approach for introducing a ¹⁴C label is through the use of a ¹⁴C-labeled precursor in the final condensation step.

Hypothetical Synthesis of [¹⁴C]-Indapamide

A common synthetic route to Indapamide involves the condensation of 4-chloro-3-sulfamoylbenzoyl chloride with 1-amino-2-methylindoline.[13][14] To introduce a ¹⁴C label, one could utilize [¹⁴C]-phosgene to generate ¹⁴C-labeled 4-chloro-3-sulfamoylbenzoyl chloride.

Experimental Protocol: Synthesis of [¹⁴C]-Indapamide

-

Preparation of [¹⁴C]-4-chloro-3-sulfamoylbenzoyl chloride:

-

React 4-chloro-3-sulfamoylbenzoic acid with [¹⁴C]-phosgene in an inert solvent such as toluene with a catalytic amount of dimethylformamide.

-

The reaction is typically carried out at elevated temperatures (e.g., 80-90 °C) for several hours.

-

The resulting [¹⁴C]-4-chloro-3-sulfamoylbenzoyl chloride is isolated by removal of the solvent under reduced pressure.

-

-

Condensation with 1-amino-2-methylindoline:

-

Dissolve 1-amino-2-methylindoline hydrochloride in an aprotic solvent like tetrahydrofuran (THF).[15]

-

Add a base, such as triethylamine, to neutralize the hydrochloride and liberate the free amine.[15][16]

-

Slowly add a solution of [¹⁴C]-4-chloro-3-sulfamoylbenzoyl chloride in THF to the reaction mixture at a controlled temperature (e.g., 0-10 °C).[16]

-

Allow the reaction to proceed for several hours at room temperature.

-

-

Purification of [¹⁴C]-Indapamide:

Note: All procedures involving radioactive materials must be conducted in a certified radiochemistry laboratory with appropriate safety precautions and waste disposal protocols.[12]

In Vivo Metabolic Study Using [¹⁴C]-Indapamide

An in vivo study using [¹⁴C]-Indapamide in an animal model, such as rats, can provide comprehensive information on the absorption, distribution, metabolism, and excretion (ADME) of the drug.

Experimental Protocol: Rat Metabolism Study with [¹⁴C]-Indapamide

-

Dosing:

-

Administer a single oral dose of [¹⁴C]-Indapamide, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), to fasted male Sprague-Dawley rats.

-

-

Sample Collection:

-

House the rats in individual metabolism cages that allow for the separate collection of urine and feces.

-

Collect urine and feces at predetermined intervals (e.g., 0-8, 8-24, 24-48, 48-72, and 72-96 hours) post-dose.

-

Collect blood samples via tail vein or cardiac puncture at specified time points.

-

-

Sample Processing:

-

Urine: Pool urine samples for each time interval and measure the total volume.

-

Feces: Homogenize fecal samples with water.

-

Plasma: Centrifuge blood samples to separate plasma.

-

-

Radioactivity Measurement:

-

Determine the total radioactivity in aliquots of urine, fecal homogenates, and plasma using liquid scintillation counting.

-

-

Metabolite Profiling and Identification:

-

Pool urine samples for metabolite profiling.

-

Extract metabolites from urine using solid-phase extraction (SPE).

-

Analyze the extracts using high-performance liquid chromatography (HPLC) with a radioactivity detector to obtain a radiochromatogram.

-

Identify the structures of the metabolites using liquid chromatography-mass spectrometry (LC-MS/MS).

-

Quantitative Data from Pharmacokinetic and Metabolism Studies

The following tables summarize key pharmacokinetic parameters of Indapamide and the results of metabolism studies.

Table 1: Pharmacokinetic Parameters of Indapamide in Humans

| Parameter | Value | Reference(s) |

| Peak Plasma Concentration (Cmax) | 140 ng/mL (after a 10 mg oral dose) | [1] |

| Time to Peak Concentration (Tmax) | ~1-2 hours | [1][2] |

| Elimination Half-life (t½) | ~14-18 hours | [1][2][17] |

| Volume of Distribution (Vd) | ~25 L | [1] |

| Plasma Protein Binding | 76-79% | [1] |

| Unchanged Drug in Urine | < 5-7% | [1][2] |

Table 2: Excretion of Radioactivity after a Single Oral Dose of [¹⁴C]-Indapamide in Humans

| Excretion Route | Percentage of Administered Dose | Reference(s) |

| Urine | ~70% | [4] |

| Feces | ~23% | [4][17] |

Mechanism of Action: Signaling Pathways

Indapamide exerts its antihypertensive effect through a dual mechanism of action: a diuretic effect on the kidneys and a direct vasodilatory effect on blood vessels.[2][18][19][20]

Diuretic Effect in the Kidney

In the distal convoluted tubule of the nephron, Indapamide inhibits the Na⁺/Cl⁻ cotransporter, leading to increased excretion of sodium and water, which reduces blood volume.[2][18][21]

Caption: Diuretic mechanism of action of Indapamide in the kidney.

Vasodilatory Effect on Blood Vessels

Indapamide also induces vasodilation by modulating calcium ion channels in vascular smooth muscle cells, leading to decreased intracellular calcium levels and muscle relaxation.[18][19]

Caption: Vasodilatory mechanism of action of Indapamide.

Experimental Workflow for Metabolic Research

The following diagram illustrates a typical workflow for an in vivo metabolism study using isotopically labeled Indapamide.

Caption: Workflow for an in vivo metabolism study of Indapamide.

Conclusion

Isotopic labeling is a cornerstone of modern drug metabolism research. The use of isotopically labeled Indapamide, particularly with ¹⁴C, has been instrumental in defining its metabolic fate and pharmacokinetic profile. The methodologies and data presented in this guide provide a framework for researchers to design and execute robust metabolic studies, ultimately contributing to a more complete understanding of Indapamide's pharmacology. Future research may leverage stable isotope labeling in combination with high-resolution mass spectrometry for more detailed quantitative analysis of individual metabolites and to investigate potential drug-drug interactions at the metabolic level.

References

- 1. researchgate.net [researchgate.net]

- 2. droracle.ai [droracle.ai]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. The disposition of 14C-indapamide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Effects of some antihypertensive drugs on the metabolism and pharmacokinetics of indapamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of Some Antihypertensive Drugs on the Metabolism and Pharmacokinetics of Indapamide in Rats | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]

- 8. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Isotope Enhanced Approaches in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. openmedscience.com [openmedscience.com]

- 13. scholars.mssm.edu [scholars.mssm.edu]

- 14. Indapamide synthesis - chemicalbook [chemicalbook.com]

- 15. CN1927833A - Synthesis method of indapamide - Google Patents [patents.google.com]

- 16. CN100422146C - Synthesis method of indapamide - Google Patents [patents.google.com]

- 17. m.youtube.com [m.youtube.com]

- 18. What is the mechanism of Indapamide? [synapse.patsnap.com]

- 19. Articles [globalrx.com]

- 20. The possible mode of action of indapamide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. go.drugbank.com [go.drugbank.com]

In Vitro Formation of 5-Hydroxy Indapamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indapamide is a thiazide-like diuretic and antihypertensive agent that undergoes extensive metabolism in the liver. One of its major metabolites is 5-hydroxy indapamide, formed through the action of cytochrome P450 (CYP) enzymes. Understanding the in vitro formation of this metabolite is crucial for characterizing the drug's metabolic profile, assessing potential drug-drug interactions, and informing preclinical and clinical development programs. This technical guide provides a comprehensive overview of the in vitro formation of 5-hydroxy indapamide, including detailed experimental protocols, quantitative data, and visualizations of the metabolic pathways and experimental workflows.

Metabolic Pathway of Indapamide to 5-Hydroxy Indapamide

The primary enzyme responsible for the hydroxylation of indapamide to 5-hydroxy indapamide is Cytochrome P450 3A4 (CYP3A4).[1][2][3][4][5][6] Cytochrome P450 2C19 (CYP2C19) also contributes to a lesser extent to the overall metabolism of indapamide.[1][4][5] The formation of 5-hydroxy indapamide is a phase I metabolic reaction.

Quantitative Data

The following table summarizes the kinetic parameters for the overall metabolism of indapamide in human liver microsomes. It is important to note that these values represent the total disappearance of the parent compound and not specifically the formation of 5-hydroxy indapamide. However, they provide a valuable reference for designing and interpreting in vitro studies.

| Parameter | Value | Source |

| K_m (Michaelis-Menten constant) | 114.35 ± 3.47 µM | [1][5] |

| V_max (Maximum reaction velocity) | 23.13 ± 6.61 µmol/g/min | [1][5] |

Experimental Protocols

This section outlines a detailed methodology for studying the in vitro formation of 5-hydroxy indapamide using human liver microsomes.

Materials and Reagents

-

Indapamide

-

5-Hydroxy Indapamide (as a reference standard)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (ACN)

-

Formic acid

-

Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the incubation mixture)

Experimental Workflow

Incubation Procedure

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine the following reagents in potassium phosphate buffer (100 mM, pH 7.4):

-

Pooled human liver microsomes (final concentration, e.g., 0.5 mg/mL)

-

Indapamide (at various concentrations to determine kinetics, e.g., 1-100 µM)

-

Magnesium chloride (final concentration, e.g., 5 mM)

-

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to allow the components to reach thermal equilibrium.

-

Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 0, 5, 15, 30, and 60 minutes) to determine the time course of metabolite formation.

-

Terminate Reaction: Terminate the reaction at the designated time points by adding a sufficient volume of ice-cold acetonitrile containing the internal standard. This will precipitate the microsomal proteins and stop the enzymatic reaction.

Sample Processing and Analysis

-

Protein Precipitation: Vortex the terminated reaction mixture and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to separate and quantify indapamide and 5-hydroxy indapamide.

-

Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. The specific mass transitions for indapamide and 5-hydroxy indapamide will need to be optimized. Based on the molecular weight of indapamide (365.8 g/mol ) and the addition of a hydroxyl group (-OH, 16 g/mol ), the precursor ion for 5-hydroxy indapamide would be approximately m/z 382.

-

Reaction Phenotyping (Optional)

To confirm the role of specific CYP enzymes in 5-hydroxy indapamide formation, the following experiments can be conducted:

-

Incubation with Recombinant CYP Enzymes: Incubate indapamide with individual recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2C19) to directly assess their catalytic activity.

-

Chemical Inhibition Studies: Perform incubations with human liver microsomes in the presence of specific chemical inhibitors for CYP3A4 (e.g., ketoconazole) and CYP2C19 (e.g., ticlopidine) to observe the reduction in metabolite formation.

Conclusion

This technical guide provides a comprehensive framework for the in vitro investigation of 5-hydroxy indapamide formation. By following the detailed protocols and utilizing the provided quantitative data and visualizations, researchers and drug development professionals can effectively characterize this key metabolic pathway of indapamide. A thorough understanding of the in vitro metabolism of indapamide is essential for predicting its in vivo behavior and ensuring its safe and effective use in clinical practice.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ojs.actamedicamarisiensis.ro [ojs.actamedicamarisiensis.ro]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Effects of Some Antihypertensive Drugs on the Metabolism and Pharmacokinetics of Indapamide in Rats | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Metabolism of Indapamide

Introduction

Indapamide is a thiazide-like sulfonamide diuretic utilized primarily for the management of hypertension, either as a monotherapy or in combination with other antihypertensive agents. It is also indicated for the treatment of salt and fluid retention associated with congestive heart failure.[1] Chemically, its molecule is distinguished by a polar sulfamoyl chlorobenzamide moiety and a lipid-soluble methylindoline moiety, which contributes to its high lipid solubility.[1][2] This lipophilicity significantly influences its pharmacokinetic profile, leading to extensive hepatic metabolism rather than primary renal excretion, a characteristic that differentiates it from many other diuretics. A thorough understanding of its metabolic fate is critical for drug development professionals and researchers to predict drug-drug interactions, understand its therapeutic window, and ensure patient safety.

Pharmacokinetics: Absorption, Distribution, and Elimination

Indapamide is rapidly and almost completely absorbed following oral administration, with its bioavailability being largely unaffected by the presence of food or antacids.[1][3] It is extensively bound to plasma proteins and also preferentially binds to erythrocytes.[1][3] The elimination from the blood is biphasic, characterized by a long terminal half-life that supports once-daily dosing.[3][4] The primary route of clearance is through hepatic metabolism, with renal clearance of the parent drug accounting for a small fraction of its total systemic clearance.[3]

Table 1: Pharmacokinetic Parameters of Indapamide in Humans

| Parameter | Value | Reference(s) |

|---|---|---|

| Time to Peak (Tmax) | ~2.3 hours | [1][3] |

| Peak Concentration (Cmax) | 115 ng/mL (2.5 mg dose) | [2] |

| 260 ng/mL (5 mg dose) | [2] | |

| 140 ng/mL (10 mg dose) | [4][5] | |

| Volume of Distribution (Vd) | 25 - 60 L | [1] |

| Plasma Protein Binding | ~76% - 79% | [1][3][4] |

| Elimination Half-Life (t1/2) | 13.9 - 18 hours | [1][3] |

| Total Systemic Clearance | Hepatic: 20-23.4 mL/min | [1] |

| | Renal: 1.71 mL/min |[1] |

Biotransformation and Metabolic Pathways

Indapamide undergoes extensive metabolism in the liver, resulting in as many as 19 different metabolites, though not all have been fully characterized.[1][4] Less than 7% of an administered dose is excreted in the urine as the unchanged parent compound.[1][3] The biotransformation is primarily mediated by the cytochrome P450 (CYP) enzyme system, with subsequent conjugation reactions also playing a role.

Phase I Metabolism: The Role of Cytochrome P450

-

Primary Enzymes: The main enzyme responsible for Indapamide's metabolism is CYP3A4 , which facilitates hydroxylation, carboxylation, and dehydrogenation reactions.[1][6] Studies using human liver microsomes have also identified CYP2C19 as a contributing enzyme.[7][8]

-

Key Oxidative Pathways:

-

Hydroxylation: Hydroxylation of the indole moiety is a major metabolic route, leading to the formation of hydroxyl-indapamide (M1), which is considered a major but less pharmacologically active metabolite.[1]

-

Dehydrogenation: Dehydrogenation of the indoline ring, also mediated by CYP3A4, produces metabolites such as M5 and dehydrogen-indapamide.[1][7]

-

Epoxidation: CYP3A4 can also form a reactive epoxide intermediate. This intermediate can then be hydrolyzed by microsomal epoxide hydrolase to form a dihydroxy metabolite (M6) or undergo conjugation with glutathione to form M7.[1]

-

Phase II Metabolism

Glucuronidation has also been identified as a metabolic pathway for Indapamide, indicating the involvement of UGT enzymes in its clearance.[9]

The interconnectedness of these pathways highlights a complex metabolic network, as illustrated in the diagram below.

Caption: Postulated metabolic pathways of Indapamide involving Phase I and Phase II reactions.

Excretion of Indapamide and Metabolites

Following extensive metabolism, the resulting metabolites are eliminated from the body through both renal and fecal routes. Studies using 14C-labeled indapamide have quantified the proportion of the dose excreted via each pathway.

Table 2: Excretion of Indapamide and its Metabolites in Humans

| Route | Percentage of Administered Dose | Reference(s) |

|---|---|---|

| Urine | 60% - 70% | [3][4] |

| Feces | 16% - 23% |[1][3][4] |

Experimental Protocols

The elucidation of Indapamide's metabolic pathways relies on a combination of in vitro and in vivo experimental models, coupled with advanced analytical techniques.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol is designed to identify the primary CYP enzymes responsible for the metabolism of a drug candidate.

-

Preparation: Human liver microsomes are pooled and suspended in a phosphate buffer. The reaction mixture includes the microsomal suspension, a NADPH-generating system (to support CYP activity), and Indapamide at various concentrations.[8][10]

-

Incubation: To identify specific enzyme contributions, parallel incubations are performed in the presence of selective chemical inhibitors for major CYP isoforms (e.g., ketoconazole for CYP3A4, ticlopidine for CYP2C19).[8][10]

-

Reaction Termination: After a set incubation period (e.g., 30 minutes), the reaction is stopped by adding a cold organic solvent like acetonitrile, which also serves to precipitate the microsomal proteins.[10]

-

Sample Processing: The mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent drug and its metabolites, is collected for analysis.[10]

-

Analysis: The samples are analyzed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The disappearance of the parent drug and the formation of key metabolites (e.g., hydroxyl-indapamide, dehydrogen-indapamide) are quantified.[7][10]

-

Data Interpretation: A significant decrease in the rate of Indapamide metabolism in the presence of a specific inhibitor confirms the involvement of that particular CYP enzyme.[8]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Indapamide Tablets USP Rx only [dailymed.nlm.nih.gov]

- 3. Pharmacokinetics and clinical pharmacology of indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Antihypertensive Drugs Metabolism: An Update to Pharmacokinetic Profiles and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of some antihypertensive drugs on the metabolism and pharmacokinetics of indapamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Association between Food/UGT2B7 Polymorphisms and Pharmacokinetics/Pharmacodynamics Properties of Indapamide in Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Role of Cytochrome P450 Enzymes in Indapamide Hydroxylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role cytochrome P450 (CYP) enzymes play in the metabolic hydroxylation of indapamide, a widely prescribed thiazide-like diuretic. Understanding these metabolic pathways is essential for drug development, predicting drug-drug interactions, and ensuring patient safety and efficacy. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic processes and experimental workflows.

Introduction to Indapamide Metabolism

Indapamide undergoes extensive metabolism in the liver, with less than 7% of the administered dose excreted unchanged in the urine.[1] The primary metabolic pathways involve oxidation reactions, including hydroxylation, dehydrogenation, and carboxylation, which are predominantly mediated by the cytochrome P450 superfamily of enzymes.[2][3] In humans, as many as 19 distinct metabolites of indapamide may be produced, though not all have been fully identified.[3] The hydroxylation of indapamide is a crucial step in its biotransformation, leading to the formation of metabolites with altered pharmacological activity.

Key CYP Enzymes in Indapamide Hydroxylation

In vitro studies utilizing human liver microsomes and selective CYP inhibitors have identified CYP3A4 as the principal enzyme responsible for the metabolism of indapamide.[2][3][4] CYP2C19 has also been shown to play a significant, albeit lesser, role.[4][5] One study also suggests the involvement of CYP2C8.[6] The polymorphic nature of these enzymes, particularly CYP2C19 and CYP2C9, can contribute to inter-individual variability in indapamide pharmacokinetics.[7]

The primary metabolites identified are hydroxyl-indapamide and dehydro-indapamide.[4][5] The major metabolic route is thought to be the hydroxylation of the indole moiety of indapamide to form the M1 metabolite, which exhibits reduced pharmacological activity compared to the parent compound.[3]

Quantitative Data on Indapamide Metabolism

The following tables summarize the available quantitative data regarding the enzymatic metabolism of indapamide.

Table 1: Kinetic Parameters of Indapamide Metabolism in Human Liver Microsomes

| Parameter | Value | Reference |

| Km (Michaelis constant) | 114.35 ± 3.47 µM | [4][5] |

| Vmax (Maximum reaction velocity) | 23.13 ± 6.61 µmol/g/min | [4][5] |

Table 2: Inhibition of Indapamide Metabolism by Selective CYP Inhibitors in Human Liver Microsomes

| Inhibitor | Target CYP Isoform | Maximum Inhibitory Effect (%) | Reference |

| Ketoconazole | CYP3A4 | 89.1% | [4] |

| Ticlopidine | CYP2C19 | 83.4% | [4] |

| α-Naphthoflavone | CYP1A2 | Little inhibitory effect | [4] |

| Sulfaphenazole | CYP2C9 | Little inhibitory effect | [4] |

| Quinidine | CYP2D6 | Little inhibitory effect | [4] |

| 4-Methylpyrazole | CYP2E1 | Little inhibitory effect | [4] |

Table 3: Inhibition of Indapamide Metabolism by Co-administered Antihypertensive Drugs

| Drug | Target CYP Isoform(s) | Maximum Inhibitory Rate on Indapamide Metabolism (%) | Reference |

| Nitrendipine | CYP3A4 | 95% | [4][5] |

| Felodipine | CYP3A4 | 82.6% | [4][5] |

| Nifedipine | CYP3A4 | 72% | [4][5] |

| Telmisartan | CYP2C19 (inhibitor) | Slight inhibitory effect | [4] |

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the role of CYP enzymes in indapamide hydroxylation.

In Vitro Metabolism of Indapamide using Human Liver Microsomes

Objective: To determine the primary CYP isoforms involved in indapamide metabolism.

Materials:

-

Human liver microsomes (HLMs)

-

Indapamide

-

NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Selective CYP inhibitors (see Table 2)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Prepare a reaction mixture containing human liver microsomes, phosphate buffer, and indapamide.

-

For inhibition studies, pre-incubate the above mixture with a selective CYP inhibitor for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the metabolic reaction by adding the NADPH-generating system.

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the mixture to precipitate proteins.

-

Analyze the supernatant for the disappearance of indapamide and the formation of its metabolites using a validated HPLC-MS/MS method.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis

Objective: To quantify indapamide and its metabolites in in vitro and in vivo samples.

Instrumentation:

-

HPLC system with a reverse-phase column (e.g., C18)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Typical Parameters:

-

Mobile Phase: A gradient of acetonitrile and water with a modifier (e.g., 0.1% formic acid).

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) to detect specific ion transitions for indapamide and its metabolites. For example, for indapamide, the ion transition could be m/z 366.10 → 132.[7]

-

Quantification: Based on the peak area ratio of the analyte to the internal standard.

Visualizations: Metabolic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key metabolic pathways and experimental designs.

Caption: Metabolic pathways of indapamide hydroxylation and other transformations.

Caption: Experimental workflow for identifying CYP enzymes in indapamide metabolism.

Conclusion

The hydroxylation of indapamide is a critical metabolic process predominantly catalyzed by CYP3A4, with a secondary contribution from CYP2C19. The quantitative data on enzyme kinetics and inhibition highlight the potential for drug-drug interactions, particularly with strong inhibitors or inducers of these CYP isoforms. The experimental protocols and workflows described provide a framework for further research into indapamide metabolism and for the preclinical assessment of new chemical entities that may be co-administered with this diuretic. A thorough understanding of these metabolic pathways is paramount for optimizing therapeutic outcomes and ensuring patient safety in the clinical setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Antihypertensive Drugs Metabolism: An Update to Pharmacokinetic Profiles and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Effects of some antihypertensive drugs on the metabolism and pharmacokinetics of indapamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Genetic Polymorphisms of Metabolic Enzymes and the Pharmacokinetics of Indapamide in Taiwanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 5-Hydroxy Indapamide-13C,d3 as an Internal Standard in Bioanalytical Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 5-Hydroxy Indapamide-13C,d3 as an internal standard in the quantitative analysis of its corresponding analyte, 5-Hydroxy Indapamide, a major metabolite of the antihypertensive drug Indapamide. The use of a stable isotope-labeled (SIL) internal standard is a crucial component of robust bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2][3][4] SIL internal standards, such as this compound, closely mimic the physicochemical properties of the analyte, ensuring accurate and precise quantification by compensating for variability in sample preparation, chromatographic retention, and ionization efficiency.[1][3][5]

Introduction to 5-Hydroxy Indapamide and the Role of an Internal Standard

Indapamide is a thiazide-like diuretic used in the management of hypertension and edema.[6][7] It is extensively metabolized in the body, with less than 7% of the parent drug excreted unchanged in the urine.[7][8][9][10] 5-Hydroxy Indapamide is one of the major metabolites and its quantification in biological matrices is essential for comprehensive pharmacokinetic and drug metabolism studies.

The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis.[3] It co-elutes with the analyte and experiences similar matrix effects, leading to a more accurate and reliable measurement of the analyte's concentration.[1]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula (5-Hydroxy Indapamide) | C16H16ClN3O4S | Inferred |

| Molecular Weight (5-Hydroxy Indapamide) | 381.84 g/mol | Inferred |

| Molecular Formula (this compound) | C15¹³CH13D3ClN3O4S | [11] (modified for hydroxyl) |

| Molecular Weight (this compound) | 385.86 g/mol | Inferred |

| pKa (Indapamide) | 8.3 | [9] |

Note: Physicochemical properties for 5-Hydroxy Indapamide are inferred from Indapamide. The pKa is expected to be similar.

Experimental Protocols

This section outlines a typical LC-MS/MS method for the quantification of 5-Hydroxy Indapamide in human plasma, utilizing this compound as the internal standard. This protocol is adapted from established methods for Indapamide analysis.[12][13][14]

Materials and Reagents

-

5-Hydroxy Indapamide analytical standard

-

This compound internal standard

-

Human plasma (with appropriate anticoagulant)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 5-Hydroxy Indapamide and this compound in methanol.

-

Working Standard Solutions: Serially dilute the 5-Hydroxy Indapamide stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.

Sample Preparation

The following are two common sample preparation techniques. The choice depends on the required sensitivity and laboratory resources.

Method A: Solid-Phase Extraction (SPE)

-

To 200 µL of plasma, add 20 µL of the internal standard working solution.

-

Vortex the sample for 30 seconds.

-

Condition a polymeric mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

Method B: Liquid-Liquid Extraction (LLE)

-

To 200 µL of plasma, add 20 µL of the internal standard working solution.

-

Vortex for 30 seconds.

-

Add 1 mL of methyl tert-butyl ether.

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 10-90% B over 3 minutes, hold at 90% B for 1 minute, re-equilibrate at 10% B for 1 minute |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | 5-Hydroxy Indapamide: To be determined empirically (e.g., m/z 382.1 → [fragment ion])this compound: To be determined empirically (e.g., m/z 386.1 → [fragment ion]) |

| Collision Energy | To be optimized for each transition |

| Source Temperature | To be optimized |

Note: The exact MRM transitions and collision energies must be optimized by infusing the pure compounds into the mass spectrometer.

Data Presentation and Quantitative Analysis

A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Calibration Curve Data

| Nominal Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |

| 1 | 1,234 | 56,789 | 0.0217 | 1.05 | 105.0 |

| 2 | 2,456 | 57,123 | 0.0430 | 2.08 | 104.0 |

| 5 | 6,123 | 56,987 | 0.1074 | 5.12 | 102.4 |

| 10 | 12,345 | 57,012 | 0.2165 | 10.15 | 101.5 |

| 25 | 30,890 | 56,888 | 0.5430 | 25.23 | 100.9 |

| 50 | 61,567 | 57,111 | 1.0780 | 49.89 | 99.8 |

| 100 | 122,987 | 56,999 | 2.1577 | 100.21 | 100.2 |

This is example data and will vary based on the specific assay.

Precision and Accuracy Data

Quality control samples at low, medium, and high concentrations should be analyzed in replicate (n=6) on three different days to determine the intra- and inter-day precision and accuracy.

| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |

| LLOQ | 1 | 1.03 | 103.0 | 6.5 | 8.2 |

| Low | 3 | 2.95 | 98.3 | 5.1 | 6.8 |

| Medium | 30 | 30.8 | 102.7 | 3.8 | 5.5 |

| High | 80 | 79.2 | 99.0 | 4.2 | 6.1 |

Acceptance criteria are typically ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.

Signaling Pathway and Metabolism

Indapamide undergoes extensive hepatic metabolism, primarily through the cytochrome P450 (CYP450) enzyme system, to form numerous metabolites.[8][9][10] One of the significant metabolic pathways is hydroxylation, leading to the formation of 5-Hydroxy Indapamide. This metabolite, along with others, is then eliminated from the body through renal and fecal excretion.[7]

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of 5-Hydroxy Indapamide in biological matrices. The protocols and data presented here serve as a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics. The implementation of a stable isotope-labeled internal standard is highly recommended to ensure the accuracy and precision of bioanalytical data, ultimately leading to a better understanding of the disposition of Indapamide in the body.

References

- 1. waters.com [waters.com]

- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Pharmacokinetics and clinical pharmacology of indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. tandfonline.com [tandfonline.com]

- 11. caymanchem.com [caymanchem.com]

- 12. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Liquid chromatography-tandem mass spectrometry validated method for the estimation of indapamide in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Simultaneous determination of indapamide, perindopril and perindoprilat in human plasma or whole blood by UPLC-MS/MS and its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Indapamide and its Metabolites by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indapamide is a thiazide-like diuretic used in the treatment of hypertension and edema. Monitoring its concentration and that of its metabolites in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the accurate quantification of these compounds.[1] This application note provides detailed protocols and quantitative data for the analysis of Indapamide and discusses the approach for its metabolites.

Indapamide is extensively metabolized in the liver, with less than 7% of the drug excreted unchanged in the urine.[2][3] As many as 19 distinct metabolites may be produced in humans, with hydroxylated and dehydrogenated forms being prominent.[4][5] The primary enzyme responsible for its metabolism is CYP3A4.[4]

Principle of the Method

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry for the quantification of Indapamide. The analyte and an internal standard are extracted from a biological matrix (e.g., whole blood, plasma, serum) using liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation. The extracted sample is then injected into a liquid chromatography system for separation, followed by detection with a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Apparatus and Reagents

-

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Evaporator (e.g., nitrogen evaporator)

-

Pipettes and general laboratory glassware

-

-

Reagents:

-

Indapamide reference standard

-

Internal Standard (e.g., Indapamide-d3, Diazepam, Glimepiride, Propylparaben)[2][6][7]

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Ammonium acetate

-

Ammonium formate

-

Methyl tert-butyl ether (MTBE)

-

Ethyl acetate

-

Dichloromethane

-

n-hexane

-

Human plasma/whole blood/serum (for calibration standards and quality controls)

-

Experimental Workflow

Caption: Experimental workflow for LC-MS/MS quantification.

Detailed Experimental Protocols

Sample Preparation

Protocol 1: Liquid-Liquid Extraction (LLE) [2][6]

-

To 200 µL of the biological sample (plasma, whole blood, or serum), add 20 µL of the internal standard working solution.

-

Vortex mix for 30 seconds.

-

Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of n-hexane and dichloromethane (1:1, v/v)).[2][8]

-

Vortex mix for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex mix and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

-

Condition an appropriate SPE cartridge (e.g., Phenomenex Strata-X-Drug N) with methanol followed by water.

-

To 200 µL of the sample, add 20 µL of the internal standard and 400 µL of 100 mM K2HPO4 (pH 10.5).

-

Load the mixture onto the conditioned SPE cartridge.

-

Wash the cartridge with a mixture of methanol and water (e.g., 10:90, v/v).

-

Dry the cartridge under nitrogen gas.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Protocol 3: Protein Precipitation [7]

-

To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard.

-

Vortex mix for 2 minutes.

-

Centrifuge at 12000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube for injection or further processing.

Liquid Chromatography Conditions

The following table summarizes various reported LC conditions for the analysis of Indapamide.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Synergi Polar RP-column (50 x 4.6 mm, 4 µm)[6] | Luna C18 (150 x 2.0 mm, 5 µm)[2] | Kinetex C18 (100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 5 mM aqueous ammonium acetate with 1 mM formic acid[6] | 10 mM ammonium formate with 0.1% formic acid[2] | 2 mM ammonium acetate with 0.05% formic acid |

| Mobile Phase B | Methanol[6] | Methanol[2] | Acetonitrile |

| Gradient/Isocratic | Isocratic (40:60, A:B)[6] | Isocratic (20:80, A:B)[2] | Isocratic (10:90, A:B) |

| Flow Rate | 1.0 mL/min[6] | 0.30 mL/min[2] | 0.2 mL/min |

| Column Temp. | Ambient | Not specified | 30°C |

| Injection Volume | 20 µL[6] | Not specified | 10 µL |

| Run Time | 3.0 min[6] | Not specified | 2.5 min |

Mass Spectrometry Conditions

The following table summarizes various reported MS conditions for the analysis of Indapamide.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Ionization Mode | ESI Negative[6] | ESI Positive[2] | ESI Positive |

| MRM Transition (Indapamide) | m/z 364.0 → 188.9[6] | m/z 366.2 → 132.1[2] | m/z 366.1 → 132.15 |

| MRM Transition (IS) | m/z 367.0 → 188.9 (Indapamide-d3)[6] | m/z 285.2 → 154.1 (Diazepam)[2] | m/z 309.0 → 236.10 (Zolpidem) |

| Source Voltage | Not specified | 3.5 kV[2] | 4.5 kV |

| Source Temp. | Not specified | 100°C[2] | Not specified |

| Desolvation Temp. | Not specified | Not specified | 280°C |

Quantitative Data Summary

The following table summarizes the quantitative performance of various LC-MS/MS methods for Indapamide.

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Matrix | Whole Blood[6] | Plasma[2] | Serum | Whole Blood |

| Linearity Range (ng/mL) | 0.25 - 50[6] | 0.536 - 45.733[2] | 0.50 - 50 | 0.5 - 80.0 |

| LLOQ (ng/mL) | 0.25[6] | 0.536[2] | 0.50 | 0.5 |

| Recovery (%) | >80[6] | 69 - 81[2] | 89.25 - 90.36 | 82.40 |

| Precision (%RSD) | Not specified | <15[2] | <5.14 | <4.02 |

| Accuracy (%) | Not specified | Within ±15%[2] | 90.85 - 110.12 | Within ±15% |

Analysis of Indapamide Metabolites

Indapamide undergoes extensive metabolism, primarily through hydroxylation and dehydrogenation reactions mediated by CYP3A4.[4]

Caption: Metabolic pathways of Indapamide.

-

Metabolite Identification: High-resolution mass spectrometry can be used to identify potential metabolites in samples from in-vitro (e.g., human liver microsomes) or in-vivo studies.

-

MRM Transition Optimization: Once metabolites are identified, their structures can be used to predict and optimize MRM transitions. For hydroxylated metabolites, a neutral loss of H₂O is common.

-

Method Development and Validation: A quantitative method can be developed using a similar approach to the parent drug, including the selection of an appropriate internal standard (ideally a stable isotope-labeled version of the metabolite). The method should then be fully validated according to regulatory guidelines.

Given that the primary modifications are hydroxylation and dehydrogenation, the chromatographic behavior of the metabolites is expected to be different from Indapamide, likely eluting earlier from a reversed-phase column due to increased polarity. The sample preparation methods described for Indapamide should provide a good starting point for the extraction of its metabolites as well.

Conclusion

The LC-MS/MS methods described in this application note are robust, sensitive, and suitable for the quantitative analysis of Indapamide in various biological matrices. These protocols can be adapted for high-throughput analysis in clinical and research settings. While specific quantitative data for Indapamide's metabolites are limited, the provided framework offers a strategic approach for the development and validation of analytical methods for these compounds.

References

- 1. Determination of Indapamide in human plasma by liquid chromatography tandem mass spectrum and study on its bioequivalence [manu41.magtech.com.cn]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics and clinical pharmacology of indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]